

An In-depth Technical Guide to *tert*-Butyldichlorophosphine

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Compound of Interest

Compound Name: *tert*-Butyldichlorophosphine

Cat. No.: B1583324

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CAS Number: 25979-07-1

This guide provides a comprehensive overview of ***tert*-butyldichlorophosphine**, a key building block in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details its properties, safe handling procedures, and critical applications, with a focus on its role in the synthesis of advanced phosphine ligands.

Core Properties and Specifications

***tert*-Butyldichlorophosphine** is a reactive organophosphorus compound valued for the sterically demanding *tert*-butyl group it introduces. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of *tert*-Butyldichlorophosphine

Property	Value	Reference(s)
CAS Number	25979-07-1	[1][2]
Molecular Formula	C ₄ H ₉ Cl ₂ P	[1][2]
Molecular Weight	158.99 g/mol	[1][2]
Appearance	White to light yellow low melting crystalline mass	[1]
Melting Point	44-49 °C (lit.)	[1]
Boiling Point	142-150 °C (lit.)	[1]
Density	0.766 g/mL at 25 °C	[1][3]
Solubility	Soluble in n-pentane, n-hexane, ether, toluene, THF	[1]
Water Solubility	Reacts rapidly with water and protic solvents	[1]

Safety and Handling

Due to its reactivity, proper handling of **tert-butyldichlorophosphine** is critical. It is corrosive, air-sensitive, and reacts violently with water. Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Reference(s)
Pictogram	GHS05	Corrosion	[1]
Signal Word	Danger	[1]	
Hazard Statement	H314	Causes severe skin burns and eye damage.	[1]
Precautionary	P260	Do not breathe dust/fume/gas/mist/vapors/spray.	[1]
Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[1]
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.		
P304+P340+P310	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.		
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		[1]

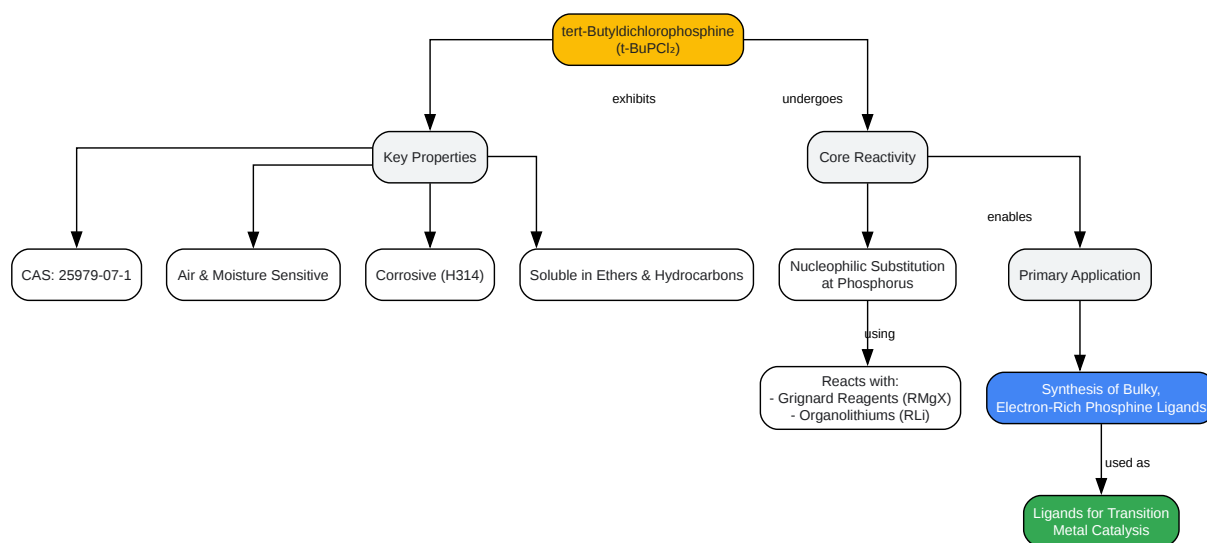
Storage and Handling Protocols:

- **Storage:** Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] The container must be kept tightly closed to prevent contact with air and moisture.[1]
- **Handling:** All manipulations should be performed in a fume hood using standard Schlenk line or glovebox techniques. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.[4] An emergency eye wash and safety shower must be readily accessible.

Reactivity and Application in Ligand Synthesis

The primary application of **tert-butylidichlorophosphine** is as a precursor for the synthesis of bulky, electron-rich phosphine ligands. The phosphorus-chlorine bonds are highly susceptible to nucleophilic substitution by organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction pathway is fundamental to creating a diverse range of tertiary phosphines ($R_2P(t-Bu)$).

These bulky phosphine ligands are indispensable in transition metal catalysis, where they are used to enhance the efficiency and selectivity of cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The steric bulk of the tert-butyl group influences the coordination sphere of the metal center, promoting crucial steps in the catalytic cycle like reductive elimination.



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Caption: Logical overview of **tert-Butyldichlorophosphine** properties and applications.

Experimental Protocols

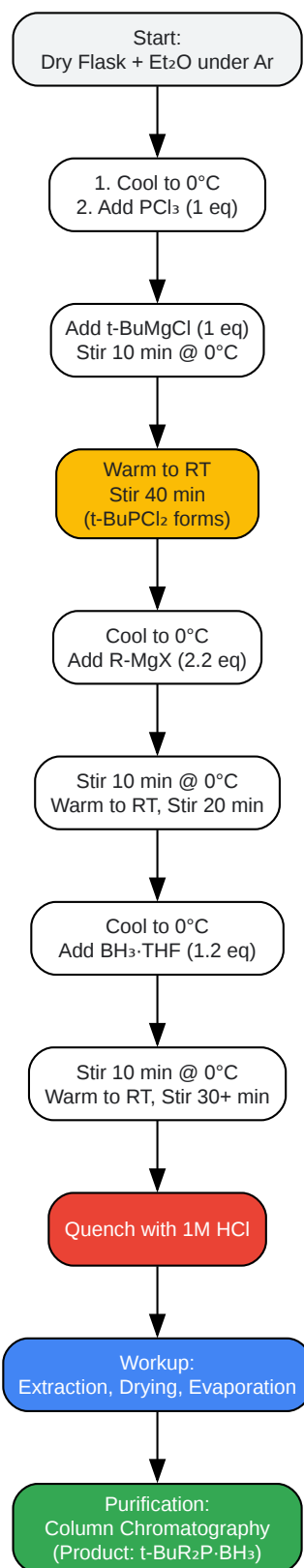
The following protocols provide examples of the synthesis and use of **tert-butyldichlorophosphine**. All operations must be conducted under an inert atmosphere.

Protocol 1: In Situ Preparation and Reaction for Tertiary Phosphine Borane Synthesis

This one-pot procedure details the formation of **tert-butyldichlorophosphine** in situ from PCl₃, followed by reaction with a second Grignard reagent to form a tertiary phosphine, which is then protected as a borane adduct.

Methodology:

- An oven-dried flask equipped with a magnetic stir bar is charged with anhydrous diethyl ether and purged with argon for 20 minutes.
- The flask is cooled to 0°C in an ice bath. Phosphorus trichloride (PCl_3 , 1.0 equivalent) is added via syringe.
- *tert*-Butylmagnesium chloride (*t*-BuMgCl, 1.0 equivalent) is added dropwise via syringe, and the mixture is stirred at 0°C for 10 minutes.
- The reaction is warmed to room temperature and stirred for an additional 40 minutes, completing the formation of ***tert*-butyldichlorophosphine**.
- The flask is re-cooled to 0°C, and a second Grignard reagent (e.g., methylmagnesium chloride, MeMgCl, 2.2 equivalents) is added dropwise.
- The mixture is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for 20 minutes.
- After cooling back to 0°C, a solution of borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$, 1.2 equivalents) is added dropwise.
- The reaction is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for at least 30 minutes.
- The reaction is quenched by slow addition to a stirred solution of 1 M HCl at 0°C.
- The product is extracted with diethyl ether, washed with brine, dried over anhydrous Na_2SO_4 , and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.



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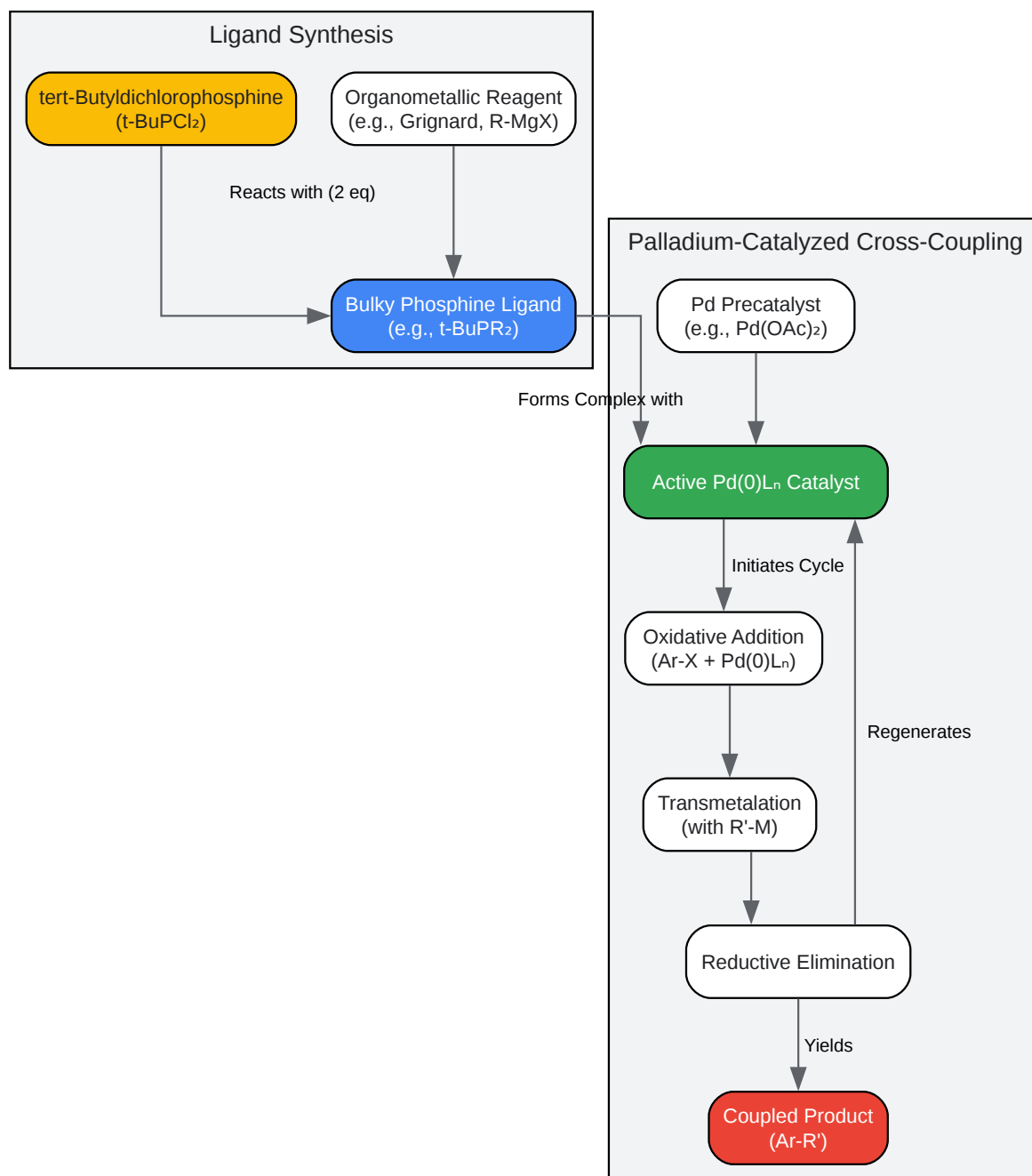
Caption: Workflow for the one-pot synthesis of tertiary phosphine boranes.

Protocol 2: Synthesis of Di-tert-butylphenylphosphine

This procedure describes the synthesis of a bulky monoalkyl-diaryl phosphine ligand from a related precursor, di-tert-butylchlorophosphine, which can be synthesized from **tert-butyldichlorophosphine**. The principle of substituting a chloride with a Grignard reagent is identical.[5]

Methodology:

- Prepare phenylmagnesium bromide (PhMgBr) in a 1 L three-necked flask by reacting bromobenzene (27 g) with magnesium turnings (5 g) in 400 mL of dry THF under a nitrogen atmosphere. Reflux the mixture for 2 hours and then cool to room temperature.
- To the freshly prepared Grignard reagent, add tetrakis(triphenylphosphine)palladium(0) (2 g) and stir for 10 minutes.
- Add di-tert-butylchlorophosphine (33 g) dropwise at room temperature.
- Reflux the reaction mixture for 3 hours.
- Cool the flask in an ice-water bath and quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.
- Perform a liquid-liquid separation. The organic phase is collected, and the solvent is removed.
- The crude product is dissolved in methanol to induce crystallization.
- The resulting white solid is collected by filtration to yield di-tert-butylphenylphosphine (36 g, 94.7% yield).[5]



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Caption: Role of t-BuPCl₂ in synthesis of ligands for catalytic cycles.

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References

- 1. The synthesis of deuteriated tri-tert-butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]
- 5. DI-TERT-BUTYLPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
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